Chloro(diphenyl)silane

Description

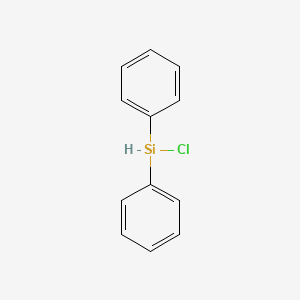

Chloro(diphenyl)silane (C${12}$H${11}$ClSi, CAS 1445-21-6) is an organosilicon compound featuring a silicon atom bonded to two phenyl groups and one chlorine atom. It serves as a key intermediate in organic synthesis, particularly in the preparation of silicon-containing polymers and as a precursor for silylating agents. Its reactivity stems from the labile Si–Cl bond, which undergoes hydrolysis or substitution reactions to form siloxanes or functionalized silanes. This compound is widely used in radiochemistry for trapping [¹¹C]CO$_2$ due to its high trapping efficiency (>95%) when reacted with metallic lithium .

Properties

IUPAC Name |

chloro(diphenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMOWGGHUAZESJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631-83-0 | |

| Record name | Chlorodiphenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF) is employed to stabilize the Grignard reagent.

-

Temperature : Reactions are conducted at 0–5°C to control exothermicity and prevent side reactions.

-

Stoichiometry : A 2:1 molar ratio of phenylmagnesium bromide to SiCl₄ ensures complete substitution while minimizing polysubstitution byproducts.

Workup Protocol :

-

After complete addition of SiCl₄, the mixture is refluxed for 2–4 hours.

-

Hydrolysis with dilute HCl(aq) quenches excess Grignard reagent.

-

The organic layer is separated, dried over MgSO₄, and distilled under reduced pressure to isolate (C₆H₅)₂SiCl₂ (b.p. 305–310°C).

Yield and Purity :

Typical yields range from 70% to 85%, with purity exceeding 98% after fractional distillation.

Redistribution Reactions

Redistribution between phenyltrichlorosilane (C₆H₅SiCl₃) and tetraphenylsilane (C₆H₅)₄Si offers an alternative route. This method employs Lewis acid catalysts, such as aluminum chloride (AlCl₃), to equilibrate silicon centers:

Key Parameters

Advantages :

-

Utilizes industrially abundant silane precursors.

-

Minimizes halogenated waste compared to Grignard methods.

Limitations :

-

Requires rigorous separation of byproducts (e.g., C₆H₅SiCl₃, (C₆H₅)₃SiCl).

Direct Synthesis from Elemental Silicon

The Müller-Rochow process, adapted for aryl chlorosilanes, involves reacting silicon metal with chlorobenzene (C₆H₅Cl) in the presence of a copper catalyst:

Industrial-Scale Considerations

-

Catalyst Composition : Copper-silver alloys (5–10% Ag) enhance selectivity.

-

Chlorobenzene Purity : >99.5% to prevent catalyst poisoning.

Challenges :

-

Competing formation of C₆H₅SiCl₃ and (C₆H₅)₃SiCl.

-

High energy input and equipment corrosion due to HCl byproduct.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scale | Key Advantages |

|---|---|---|---|---|

| Grignard Reaction | 70–85 | 98–99.5 | Lab/Industrial | High selectivity, well-characterized |

| Redistribution Reaction | 50–60 | 95–97 | Industrial | Uses inexpensive precursors |

| Direct Synthesis | 40–55 | 90–93 | Industrial | Single-step, continuous production |

Purification and Stabilization

This compound is highly moisture-sensitive, necessitating stringent purification protocols:

-

Distillation : Vacuum distillation (10–15 mmHg) isolates the product from higher-boiling residues.

-

Stabilizers : Addition of 0.1–0.5% triethylamine inhibits premature hydrolysis during storage.

Emerging Methodologies

Recent advances focus on catalytic systems to improve efficiency:

Chemical Reactions Analysis

Chloro(diphenyl)silane undergoes various types of chemical reactions, including:

Reduction: It can act as a hydride donor in reduction reactions.

Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other groups.

Cross-Coupling Reactions: It is used as a reagent in cross-coupling reactions to form carbon-silicon bonds.

Scientific Research Applications

Chemical Applications

1.1 Synthesis of Organosilicon Compounds

Chloro(diphenyl)silane serves as a crucial precursor in the synthesis of various organosilicon compounds. It can undergo hydrolysis to form silanols, which are important intermediates in silicone polymer production. The compound's silicon-chlorine bond is reactive, allowing for substitution reactions that facilitate the formation of diverse organosilicon derivatives .

1.2 Protecting Group in Organic Synthesis

In organic synthesis, CDPS is employed as a protecting group for alcohols and amines. This application is particularly valuable in multi-step synthesis where selective protection is necessary to prevent unwanted reactions at functional groups .

Biological Applications

2.1 Functionalization of Silica Surfaces

CDPS is utilized in the functionalization of silica surfaces, enhancing their properties for biological assays and diagnostics. This functionalization improves the attachment of biomolecules, making it useful in biosensor development and other diagnostic applications .

2.2 Drug Delivery Systems

Research indicates that derivatives of this compound are being explored for potential use in drug delivery systems. The ability to modify its structure allows for the design of carriers that can improve the bioavailability and targeting of therapeutic agents .

Medical Applications

3.1 Synthesis of Chlorinated Pharmaceuticals

this compound plays a role in the synthesis of chlorinated heterocyclic compounds, which are prevalent in pharmaceuticals. More than 250 FDA-approved drugs contain chlorine, highlighting the importance of chlorinated compounds in medicinal chemistry . Recent studies have focused on synthesizing new chlorinated drug candidates with enhanced efficacy against various diseases .

Industrial Applications

4.1 Production of Silicone Polymers

In industrial settings, CDPS is integral to the production of silicone polymers, which have applications ranging from sealants to medical devices. Its ability to act as a coupling agent enhances the properties of silicone materials used in various applications .

4.2 Coating Materials

The compound has been identified as a precursor for protective coatings that exhibit enhanced durability and resistance to environmental factors. These coatings are essential in industries such as automotive and construction .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemical | Synthesis of organosilicon compounds | Versatile precursor for various derivatives |

| Chemical | Protecting group for alcohols/amines | Selective protection in multi-step synthesis |

| Biological | Functionalization of silica surfaces | Improved biomolecule attachment for diagnostics |

| Medical | Drug delivery systems | Enhanced bioavailability and targeting |

| Industrial | Production of silicone polymers | Wide-ranging applications from sealants to medical devices |

| Industrial | Protective coatings | Enhanced durability and environmental resistance |

Case Studies

-

Case Study 1: Hydrolysis Reactions

A study demonstrated that CDPS can effectively hydrolyze to form silanols under controlled conditions, leading to high yields of desired products suitable for further functionalization in organic synthesis . -

Case Study 2: Drug Development

Research highlighted the synthesis of chlorinated heterocycles using CDPS as a key intermediate, showcasing its utility in developing new pharmaceutical agents with improved therapeutic profiles . -

Case Study 3: Surface Functionalization for Biosensors

In a recent project, CDPS-modified silica was used to create biosensors with enhanced sensitivity and specificity for detecting biomolecules, illustrating its potential in medical diagnostics .

Mechanism of Action

The mechanism by which chloro(diphenyl)silane exerts its effects is primarily through its ability to donate hydride ions in reduction reactions. This makes it a valuable reagent in organic synthesis. The silicon-chlorine bond in this compound is reactive and can be easily substituted by other groups, allowing for the formation of a wide range of organosilicon compounds .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares chloro(diphenyl)silane with structurally related silanes:

Key Observations :

- Steric Effects : Bulky substituents (e.g., tert-butyl in TBDPSCl) hinder reactivity but enhance stability, making them ideal protective groups . In contrast, this compound’s phenyl groups balance reactivity and steric demand, enabling efficient cross-coupling .

- Electrophilicity : The Si–Cl bond in this compound is more electrophilic than in alkyl-substituted silanes (e.g., chloro(hexyl)dimethylsilane), facilitating nucleophilic substitution .

Reactivity in Cross-Coupling Reactions

This compound outperforms germanium and tin analogs in fluoride-promoted cross-coupling with aryl halides. For example, phenyl transfer efficiency from chloro(phenyl)germanes is lower than that of silanes due to weaker Si–X bond strength . Additionally, this compound’s trapping efficiency for [¹¹C]CO$_2$ surpasses that of tert-butyl-substituted analogs, attributed to reduced steric hindrance .

Thermal and Chemical Stability

This compound exhibits moderate thermal stability (decomposes at ~200°C), outperforming alkyl-substituted silanes but underperforming triphenyl analogs. Its stability in moist toluene during coupling reactions is critical for synthetic applications .

Research Findings and Innovations

Biological Activity

Chloro(diphenyl)silane, a member of the organosilicon compounds, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a silicon atom bonded to two phenyl groups and one chlorine atom. Its molecular formula is . The structure can be represented as follows:

where "Ph" represents the phenyl group. This compound is known for its reactivity, particularly in organic synthesis and catalysis.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions that lead to the formation of biologically active derivatives. Key mechanisms include:

Table 1: Summary of Biological Activities

Case Study: Chemoselective Reduction

A notable study investigated the use of this compound in the chemoselective reduction of secondary and tertiary alcohols. The researchers found that when combined with indium trichloride, this compound facilitated the reduction process while minimizing side reactions. This highlights its utility in synthetic organic chemistry and potential therapeutic applications .

Comparative Analysis with Related Compounds

This compound's biological activity can be contrasted with other organosilicon compounds. For instance:

Q & A

Q. What are the critical safety considerations when handling Chloro(diphenyl)silane in laboratory settings?

this compound is highly reactive with moisture and corrosive to metals. Key safety protocols include:

- Use of nitrogen/vacuum inert atmospheres to prevent hydrolysis during synthesis or storage .

- Personal protective equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods to mitigate exposure to HCl fumes generated during hydrolysis .

- Spill management : Neutralize spills with sodium bicarbonate and dispose of residues as hazardous waste .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

A combination of techniques is recommended for structural validation:

- NMR spectroscopy : and NMR to confirm Si-Cl bonding (e.g., chemical shifts between 10–30 ppm for chlorosilanes) .

- FT-IR spectroscopy : Peaks at ~500–600 cm (Si-Cl stretching) and ~2100 cm (Si-H, if present) .

- Mass spectrometry : Molecular ion peaks at m/z 218.75 (CHClSi) for purity assessment .

| Technique | Key Spectral Features | Reference |

|---|---|---|

| NMR | 10–30 ppm (Si-Cl) | |

| FT-IR | 500–600 cm (Si-Cl stretch) |

Q. How does this compound interact with common solvents, and what precautions are necessary?

The compound is soluble in non-polar solvents (e.g., toluene, hexane) but reacts violently with protic solvents (e.g., water, alcohols). For reaction design:

- Pre-dry solvents using molecular sieves or distillation.

- Avoid halogenated solvents (e.g., chloroform) due to potential Si-Cl exchange reactions .

Advanced Research Questions

Q. What methodological approaches address contradictions in reported hydrolysis kinetics of this compound?

Discrepancies in hydrolysis rates (e.g., solvent polarity effects vs. trace water content) require:

- Controlled kinetic studies : Use Karl Fischer titration to standardize water content across solvents .

- Computational modeling : DFT calculations to compare activation energies in different media (e.g., THF vs. acetonitrile) .

- In situ monitoring : Raman spectroscopy to track Si-Cl bond cleavage dynamics .

Q. How can researchers optimize the synthesis of polysiloxanes using this compound as a precursor?

Key challenges include minimizing oligomerization and achieving controlled polymerization:

Q. What strategies mitigate competing side reactions during Si-C bond formation with this compound?

Competing pathways (e.g., disproportionation or oxidation) can be minimized via:

- Steric hindrance : Use bulky ligands (e.g., diphenyl groups) to stabilize intermediates.

- Low-temperature conditions : Conduct reactions at –78°C to suppress radical pathways.

- Additive screening : Redox-active metals (e.g., CuCl) to promote single-electron transfer mechanisms .

Data Contradiction Analysis

Q. Why do studies report conflicting Si-O bond strengths in this compound-derived materials?

Variations arise from measurement techniques (e.g., computational vs. experimental):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.